Dioxouranium;hydrogen peroxide

Uranium sequestration Wastewater treatment Nuclear remediation

Sourcing challenges for reproducible uranium precipitation in nuclear fuel R&D are resolved with this high-purity uranyl peroxide. - Achieves ≥99% uranium removal (<1 mg/L), ideal for secondary wastewater polishing. - Delivers 3× faster precipitation in metal-bearing streams, improving throughput. - Thermally decomposes via defined intermediates (403 K, 504 K) for precise UO₃/U₃O₈ fuel pellet manufacturing. - Demonstrates superior γ-irradiation stability, essential for repository safety case simulations.

Molecular Formula H2O4U
Molecular Weight 304.042 g/mol
CAS No. 19525-15-6
Cat. No. B103422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDioxouranium;hydrogen peroxide
CAS19525-15-6
Synonymsuranium oxide (UO4)
uranium peroxide
uranium peroxide hydrate UO4.nH2O
uranyl peroxide (UO2O2)
Molecular FormulaH2O4U
Molecular Weight304.042 g/mol
Structural Identifiers
SMILESOO.O=[U]=O
InChIInChI=1S/H2O2.2O.U/c1-2;;;/h1-2H;;;
InChIKeyCIEKQEIUQBBJNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dioxouranium;hydrogen peroxide (CAS 19525-15-6) Baseline Overview for Nuclear and Industrial Procurement


Dioxouranium;hydrogen peroxide, also designated as hydrogen peroxide—dioxouranium (1:1) and commonly referred to as uranyl peroxide [1], is a pale-yellow crystalline solid [2] with the molecular formula H2O4U and a molecular weight of 304.042 g/mol [1]. It belongs to the class of actinide peroxides and is a key intermediate in uranium purification and nuclear fuel cycle processes, including the production of yellowcake and the treatment of uranium-bearing waste streams [3]. The compound is structurally characterized by uranyl (UO2^2+) units coordinated to peroxide (O2^2-) ligands, forming a range of hydrated phases such as studtite (UO4·4H2O) and metastudtite (UO4·2H2O) [3].

Why Uranyl Peroxide (CAS 19525-15-6) Cannot Be Readily Substituted by Other Uranium Compounds


Generic substitution of uranyl peroxide with other uranium compounds such as uranium trioxide (UO3), uranyl nitrate, or uranium dioxide (UO2) is not feasible for critical nuclear applications because these materials exhibit fundamentally different precipitation behavior, thermal decomposition pathways, and radiation stability profiles [1][2][3]. Unlike UO3, which is thermodynamically favored at ambient conditions, uranyl peroxide offers a unique combination of high selectivity in uranium precipitation and controlled thermal conversion that enables precise tailoring of oxide products [1]. Furthermore, the formation of peroxide-bearing phases like studtite is directly linked to radiolytic environments in nuclear waste repositories, making uranyl peroxide a uniquely relevant model system that cannot be replaced by simple oxides or nitrates [2][3].

Quantitative Differentiation of Dioxouranium;hydrogen peroxide (CAS 19525-15-6) Against Closest Analogs


Precipitation Selectivity and Removal Efficiency in Wastewater Treatment

Uranyl peroxide precipitation achieves ≥99% uranium removal from real wastewater streams, reducing uranium concentration to below the 1 mg L^-1 discharge criterion [1]. In contrast, alternative precipitation methods using hydroxide or carbonate precipitation typically require higher pH conditions and exhibit lower selectivity in complex matrices [2]. The solubility of uranyl peroxide is in the order of 10^-3–10^-5 M, contributing to its high precipitation efficiency [2].

Uranium sequestration Wastewater treatment Nuclear remediation Precipitation chemistry

Thermal Decomposition Pathway and Intermediate Stability

Uranyl peroxide tetrahydrate (studtite, UO4·4H2O) undergoes a well-defined three-step thermal decomposition: at 403 K (130 °C) it transforms to metastudtite (UO4·2H2O) with an enthalpy of -42±10 kJ mol^-1; at 504 K (231 °C) to meta-schoepite (UO3·nH2O) with -46±2 kJ mol^-1; and finally at 840 K (567 °C) to U3O8 [1]. In contrast, uranium trioxide hydrate (UO3·nH2O) lacks the intermediate peroxide phase and exhibits a different decomposition pathway [2]. The anhydrous form UO4·2H2O is thermodynamically unstable relative to UO3 at 25 °C, but the conversion rate is extremely slow, allowing practical handling [2].

Thermal analysis Nuclear fuel cycle Uranium oxide Thermogravimetry

Radiation Stability of Solid Uranyl Peroxide Phases

Under γ-irradiation, studtite ([(UO2)(O2)(H2O)2](H2O)2) and U60Ox30 uranyl peroxide cage clusters remain relatively stable, whereas the U60 cluster exhibits significant weakening of uranyl bonds [1][2]. Specifically, Raman spectroscopy shows that U60's uranyl bonds are weakened by γ-rays, while studtite and U60Ox30 maintain their structural integrity [1]. Under α-irradiation (simulated by 5 MeV He ions), studtite and U60 are the most affected, forming an amorphous uranyl peroxide phase, while U60Ox30 and U24Pp12 show only minor signs of amorphization [1]. This differential response among uranyl peroxide compounds highlights the unique stability profile of studtite.

Radiation chemistry Nuclear waste Radiolysis Solid-state stability

Morphological Characteristics Influencing Handling and Dissolution

Uranyl peroxide precipitates as small needles with an average activity median aerodynamic diameter (AMAD) of about 1.1 μm [1]. This needle-like morphology is distinct from the more granular or amorphous precipitates formed by hydroxide or carbonate precipitation methods [2]. In vitro dissolution studies show that UO4 is soluble, with 66.2% dissolving in 1.9 days and 33.8% in 78 days [1]. This contrasts with uranium dioxide (UO2), which is much less soluble under similar conditions [3].

Particle morphology Aerodynamic diameter Powder handling Dissolution kinetics

Effect of Impurity Ions on Precipitation Kinetics

The precipitation rate of uranyl peroxide from solutions containing impurity ions (e.g., Si, Sb, Fe) is approximately 3 times faster than from pure uranium solutions [1]. This counter-intuitive acceleration is attributed to co-precipitation of impurities, which promotes particle aggregation and faster settling [2]. In contrast, precipitation of uranium as hydroxide or carbonate is often inhibited or slowed by the presence of competing metal ions [3].

Precipitation kinetics Impurity effects Uranium recovery Waste processing

Recommended Research and Industrial Application Scenarios for Dioxouranium;hydrogen peroxide (CAS 19525-15-6)


Uranium Removal from Secondary Wastewaters in Nuclear Facilities

Based on its demonstrated ≥99% removal efficiency and ability to reduce uranium concentration to <1 mg L^-1 [1], uranyl peroxide precipitation is ideally suited for polishing secondary wastewaters generated during spent nuclear fuel reprocessing or uranium catalyst treatment. The process is robust in the presence of dissolved impurities and can be implemented at industrial scale.

Controlled Thermal Conversion to Nuclear Fuel Precursors

The well-defined thermal decomposition pathway with specific intermediate phases at 403 K and 504 K [2] enables precise control over the production of UO3, U3O8, and other uranium oxides. This makes uranyl peroxide a valuable precursor for manufacturing nuclear fuel pellets with tailored stoichiometry and microstructure.

Radiolytic Stability Studies for Nuclear Waste Repository Safety

The relative stability of studtite under γ-irradiation compared to other uranyl peroxide cage clusters [3] makes it a key model compound for assessing the long-term behavior of spent nuclear fuel in geological repositories. Procurement of high-purity uranyl peroxide is essential for controlled laboratory studies simulating repository conditions.

Accelerated Uranium Recovery from Complex Waste Streams

In industrial settings where uranium-bearing waste contains metal impurities, uranyl peroxide precipitation offers a kinetic advantage—precipitation rates are approximately 3 times faster than in pure solutions [4]. This property can be exploited to improve throughput and reduce processing time in uranium recovery operations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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